molecular formula C28H24N4O8S4 B2779789 3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID CAS No. 301341-59-3

3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID

Cat. No.: B2779789
CAS No.: 301341-59-3
M. Wt: 672.76
InChI Key: PRZUGJAVEHTUSI-QURGRASLSA-N
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Description

The compound 3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID is a structurally complex molecule featuring dual 1,3-thiazolidin-4-one cores, each substituted with sulfanylidene groups (C=S) and conjugated with carboxyphenyl and carbamoylpropyl moieties. Key structural attributes include:

  • Two thiazolidinone rings linked via a conjugated diene system (E-configuration at the 5-position).
  • A carboxybenzamido side chain, contributing to hydrophilicity and hydrogen-bonding capacity.

This compound’s design suggests applications in pharmaceutical chemistry, particularly in targeting enzymes or receptors sensitive to thiazolidinone-based inhibitors. The benzoic acid group may facilitate binding to biological targets via electrostatic interactions, while the carbamoylpropyl linker provides conformational flexibility .

Properties

IUPAC Name

3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O8S4/c33-19(29-17-7-1-5-15(13-17)25(37)38)9-3-11-31-23(35)21(43-27(31)41)22-24(36)32(28(42)44-22)12-4-10-20(34)30-18-8-2-6-16(14-18)26(39)40/h1-2,5-8,13-14H,3-4,9-12H2,(H,29,33)(H,30,34)(H,37,38)(H,39,40)/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZUGJAVEHTUSI-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC(=C4)C(=O)O)SC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC(=C4)C(=O)O)/SC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone rings, followed by the introduction of the carboxyaniline groups. Key reagents include sulfur, carbonyl compounds, and amines. Reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone Family

Thiazolidinone derivatives are widely studied for their bioactive properties. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Bioactivity
Target Compound (this work) Dual thiazolidinone cores Sulfanylidene, carboxybenzamido, carbamoylpropyl Hypothesized enzyme inhibition
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Single thiazolidinone core Methoxyphenyl, hydrazono, hydroxyphenyl Antimicrobial, antitumor
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Modified nucleoside analogue Thiopyrimidine, phosphoramidite linker Antiviral, RNA targeting
Key Observations:

Electron-Withdrawing Groups: Sulfanylidene substituents (vs. methoxy or hydroxyl groups in other thiazolidinones) may increase electrophilicity, favoring covalent interactions with nucleophilic residues (e.g., cysteine thiols) .

Solubility : The carboxybenzoic acid moiety improves aqueous solubility compared to methoxy- or tert-butyldimethylsilyl-substituted analogues, critical for bioavailability .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison of key parameters is presented below, inferred from structurally related compounds:

Property Target Compound 5-(Z)-Methoxyphenyl Derivative Nucleoside Analogue
Molecular Weight (g/mol) ~750 ~450 ~900
LogP ~1.5 (polar substituents) ~2.8 (hydrophobic groups) ~3.5 (lipid-like chains)
Hydrogen Bond Donors 4 (COOH, NH) 2 (NH, OH) 2 (NH)
Synthetic Complexity High (multiple stereocenters) Moderate Very High
Discussion:
  • The target compound’s lower LogP suggests enhanced solubility but may limit membrane permeability, necessitating formulation optimization.
  • Synthetic challenges arise from its stereochemical complexity, requiring advanced techniques like asymmetric catalysis or crystallography-guided refinement (e.g., SHELX programs ).

Biological Activity

The compound 3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID represents a complex structure with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound's structural complexity includes multiple functional groups that may contribute to its biological activity. The presence of carboxyphenyl and thiazolidine moieties suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC27H30N2O6S2
Molecular Weight518.67 g/mol
SolubilitySoluble in organic solvents
CAS Number50446-44-1

Research indicates that compounds with similar structures often exhibit anti-cancer , anti-inflammatory , and antimicrobial properties. The thiazolidine ring is known for its role in modulating cellular pathways related to inflammation and cancer cell proliferation.

Anti-Cancer Activity

Studies have shown that derivatives of thiazolidine compounds can inhibit cancer cell growth. For instance, compounds featuring similar thiazolidine scaffolds demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth factors such as IL-6 and TNF-α .

Anti-Inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research on related compounds has demonstrated their ability to reduce inflammation in animal models by blocking pathways associated with inflammatory responses .

Antimicrobial Properties

Preliminary studies suggest that the compound could exhibit antimicrobial activity against specific bacterial strains. The presence of carboxylic acid groups is often linked to enhanced interaction with microbial membranes, potentially leading to increased antibacterial efficacy .

Case Studies

Several studies have explored the biological activities of compounds structurally related to 3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of synthesized thiazolidine derivatives on human cancer cell lines, revealing significant anti-proliferative effects correlated with structural modifications .
  • Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory properties of similar compounds, showing a marked reduction in inflammatory markers in treated models compared to controls .
  • Antimicrobial Evaluation : Research highlighted the antimicrobial efficacy of related compounds against Gram-positive bacteria, suggesting a potential therapeutic application for infections resistant to conventional treatments .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

  • Answer : The compound contains two thiazolidinone rings with sulfanylidene groups, a benzoic acid moiety, and a carbamoyl-linked propyl chain. The conjugated double bonds in the thiazolidinone rings enhance electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., cysteine in enzymes) . The benzoic acid group contributes to solubility and hydrogen bonding, while the carbamoyl-propyl chain may modulate membrane permeability . Structural analogs in and show that such motifs are critical for kinase inhibition and anti-inflammatory activity.

Q. What are the initial steps for synthesizing this compound, and what reagents are typically employed?

  • Answer : Synthesis involves multi-step condensation reactions. For example:

Thiazolidinone ring formation : Condensation of thiourea derivatives with α-keto esters under reflux in ethanol .

Carbamoylation : Reaction of 3-carboxyphenyl isocyanate with propylamine derivatives using coupling agents like EDC·HCl and HOBt in DMF .

Final coupling : Amide bond formation between intermediates via activation with HATU or DCC in dichloromethane .
Key reagents include sodium borohydride for selective reductions and potassium permanganate for controlled oxidations .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR spectroscopy : To confirm regiochemistry of thiazolidinone rings and substituent positions (e.g., ¹H NMR signals at δ 7.2–8.1 ppm for aromatic protons) .
  • HPLC : For purity assessment (>95% by reverse-phase C18 columns) .
  • IR spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 2550 cm⁻¹ (S-H in sulfanylidene) .

Advanced Research Questions

Q. How can synthetic yield be optimized given the compound’s sensitivity to reaction conditions?

  • Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for carbamoylation to stabilize transition states .
  • Catalyst screening : Palladium on carbon (5% wt) for hydrogenation steps improves selectivity .
  • Temperature control : Maintain <40°C during oxidation to prevent thiazolidinone ring decomposition .
    Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How should researchers address contradictory bioactivity data (e.g., anti-cancer vs. no activity in similar assays)?

  • Answer :

  • Assay variables : Test multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-specific responses .
  • Structural analogs : Compare activity of derivatives (e.g., ’s 13g vs. 13h) to pinpoint critical substituents.
  • Target validation : Use siRNA knockdown or CRISPR to confirm involvement of suspected targets (e.g., protein kinases) .

Q. What strategies are effective for studying the compound’s mechanism of action at the molecular level?

  • Answer :

  • Molecular docking : Simulate interactions with kinases (e.g., EGFR) using AutoDock Vina; prioritize residues like Lys721 for mutagenesis .
  • Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., COX-2) with fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate docking predictions .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Answer :

  • Bioisosteric replacement : Substitute the labile sulfanylidene group with a triazole ring (e.g., ’s triazole derivatives) .
  • Prodrug strategies : Esterify the benzoic acid to enhance permeability, with in vivo hydrolysis restoring activity .
  • SAR studies : Modify the propyl chain length (C3 vs. C4) to balance lipophilicity and solubility .

Methodological Challenges and Solutions

Q. How to resolve data reproducibility issues in multi-step syntheses?

  • Solution :

  • Standardize protocols : Document exact molar ratios (e.g., 1.2 eq. EDC·HCl) and degassing steps for air-sensitive reactions .
  • In situ monitoring : Use TLC (silica gel, ethyl acetate/hexane) or inline IR to track intermediate formation .

Q. What computational tools can predict the compound’s interaction with biological targets?

  • Solution :

  • Molecular dynamics (MD) simulations : GROMACS for simulating protein-ligand stability over 100 ns trajectories .
  • QSAR models : Train on datasets from ’s analogs to correlate substituents (e.g., nitro groups) with IC₅₀ values .

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